
2-(2-Isothiocyanatoethyl)pyridine
Overview
Description
2-(2-Isothiocyanatoethyl)pyridine is a chemical compound that is commonly used in scientific research due to its unique properties. This compound is also known as ITC-PE and is used in various research applications, such as in the study of biological mechanisms and physiological effects. In
Scientific Research Applications
1. Single-Molecule Magnet Behavior
2-(2-Isothiocyanatoethyl)pyridine, as part of bis(imino)pyridine pincer ligands, has been utilized in the preparation of mononuclear Co(II) complexes. These complexes exhibit a distorted square-pyramidal geometry leading to significant spin-orbit coupling. This results in slow relaxation of the magnetization, characteristic of Single-Molecule Magnet (SMM) behavior (Jurca et al., 2011).
2. Synthesis and Coordination Chemistry
Derivatives of pyridines, such as 2-(2-Isothiocyanatoethyl)pyridine, have been explored for their synthesis and coordination chemistry. They are employed in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).
3. Photocatalytic Degradation
Pyridine structures, including 2-(2-Isothiocyanatoethyl)pyridine, are significant in the photocatalytic degradation process. They are key in understanding the elimination of hazardous chemicals in water through photocatalysis over TiO2, leading to the formation of various intermediate and final degradation products (Maillard-Dupuy et al., 1994).
4. Hydrogen Atom Transfer Studies
Studies involving 2-(2-Isothiocyanatoethyl)pyridine focus on understanding the mechanisms of intramolecular hydrogen atom transfer. This understanding is crucial in various chemical reactions and photochemical behaviors (Obi et al., 1998).
5. Water Treatment Technologies
Research involving pyridine derivatives, including 2-(2-Isothiocyanatoethyl)pyridine, has led to the development of water treatment technologies like dielectric barrier discharge (DBD) systems. These systems are effective in treating nitrogen heterocyclic compounds in drinking water (Li et al., 2017).
properties
IUPAC Name |
2-(2-isothiocyanatoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-7-9-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLUFOQCPWIXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701300367 | |
| Record name | 2-(2-Isothiocyanatoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isothiocyanatoethyl)pyridine | |
CAS RN |
36810-91-0 | |
| Record name | 2-(2-Isothiocyanatoethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36810-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Isothiocyanatoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701300367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



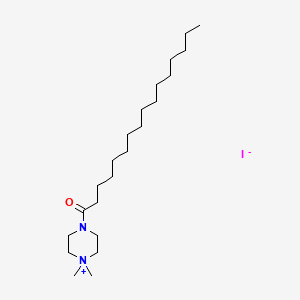
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1663785.png)

![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)
![6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one](/img/structure/B1663793.png)
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

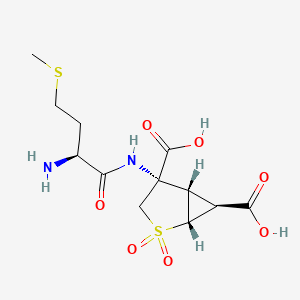
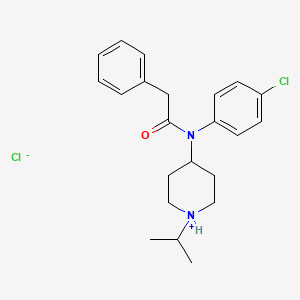
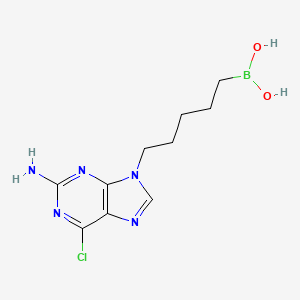
![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)
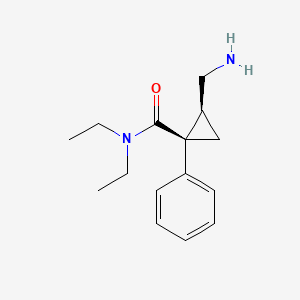
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)